1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine
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Overview
Description
1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine is an organic compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a chloromethylsulfonyl group attached to the piperidine ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine typically involves the reaction of 4-ethyl-4-methylpiperidine with chloromethylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids or sulfonates.
Reduction: The sulfonyl group can be reduced to sulfides under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of sulfides.
Scientific Research Applications
1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine has several applications in scientific research, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine involves its interaction with specific molecular targets. The chloromethylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins or nucleic acids. This interaction can lead to the modification of the target molecules, affecting their function and activity. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)-4-ethylpiperidine: Lacks the sulfonyl group, resulting in different reactivity and applications.
1-((Chloromethyl)sulfonyl)-4-methylpiperidine: Similar structure but without the ethyl group, leading to variations in chemical properties.
1-((Chloromethyl)sulfonyl)-4-ethylpiperidine:
Uniqueness
1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine is unique due to the presence of both ethyl and methyl groups on the piperidine ring, along with the chloromethylsulfonyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C9H18ClNO2S |
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Molecular Weight |
239.76 g/mol |
IUPAC Name |
1-(chloromethylsulfonyl)-4-ethyl-4-methylpiperidine |
InChI |
InChI=1S/C9H18ClNO2S/c1-3-9(2)4-6-11(7-5-9)14(12,13)8-10/h3-8H2,1-2H3 |
InChI Key |
LYWUDYPPQNLOLI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCN(CC1)S(=O)(=O)CCl)C |
Origin of Product |
United States |
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